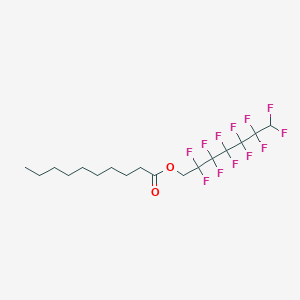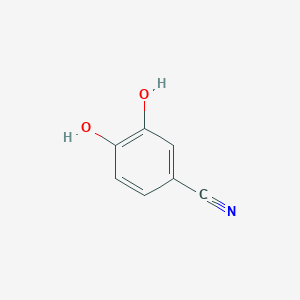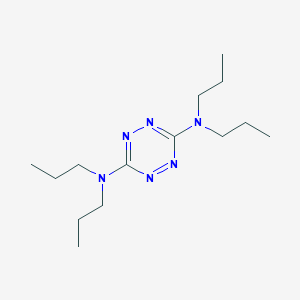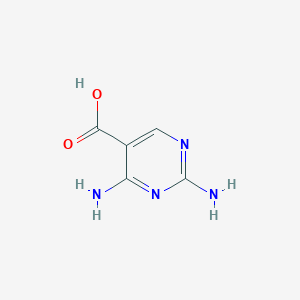
2,4-Diaminopyrimidine-5-carboxylic acid
Overview
Description
2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N4O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary targets of 2,4-Diaminopyrimidine-5-carboxylic acid are Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by binding to different sites of the 2,4-diaminopyrimidine ring . This interaction results in the inhibition of the kinase activity of MAPKs and CRKs, disrupting the normal cellular signaling pathways .
Biochemical Pathways
The inhibition of MAPKs and CRKs by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation, leading to the disruption of normal cellular functions
Pharmacokinetics
Its molecular weight (15413) and physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of MAPKs and CRKs . This can lead to altered cell growth and differentiation, potentially affecting the overall function of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrimidine-5-carboxylic acid typically involves the reaction of 2,4-diaminopyrimidine with appropriate carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions. Another approach involves the reaction of 2,4-diaminopyrimidine with chloroformic acid derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2,4-Diaminopyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2,4-Diaminopyrimidine-5-carboxamide: Contains an amide group instead of a carboxylic acid group, which affects its reactivity and applications.
Uniqueness
2,4-Diaminopyrimidine-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,4-diaminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRCTWHSWYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278702 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18588-61-9 | |
| Record name | 18588-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diaminopyrimidine-5-carboxylic acid (DAPC) formation during trimethoprim degradation in wastewater treatment?
A1: Research indicates that DAPC is a relatively stable transformation product formed during the biological degradation of trimethoprim in wastewater treatment plants []. This is significant because understanding the transformation pathways and products of micropollutants like trimethoprim is crucial for assessing their environmental fate and potential risks. The formation of stable transformation products like DAPC highlights the importance of considering not only the parent compound but also its degradation products in environmental risk assessments. Further research is needed to understand the ecotoxicological profile of DAPC and its potential impact on aquatic ecosystems.
Q2: How does the concentration of trimethoprim influence the formation of DAPC during wastewater treatment?
A2: Studies have shown that the spike concentration of trimethoprim in experimental setups significantly influences the types and quantities of transformation products formed, including DAPC []. At lower, environmentally relevant trimethoprim concentrations, DAPC becomes a dominant transformation product, accounting for a significant portion of the transformed trimethoprim. This highlights the importance of conducting experiments at environmentally relevant concentrations to accurately reflect real-world transformation processes and the potential environmental risks associated with these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


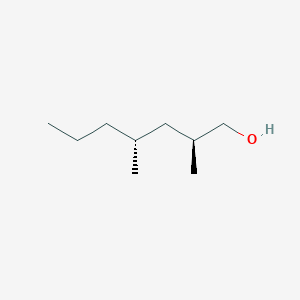
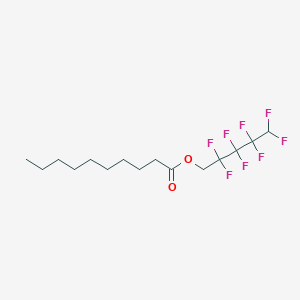

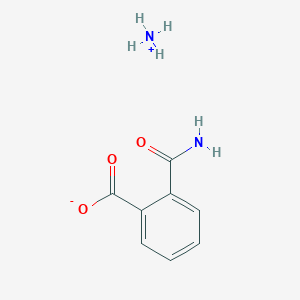
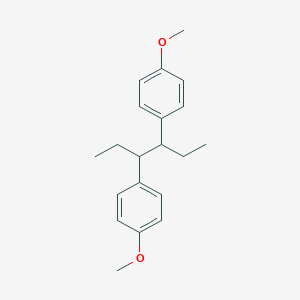
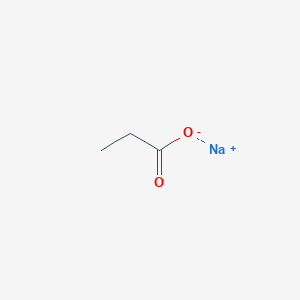
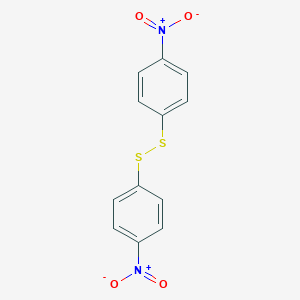
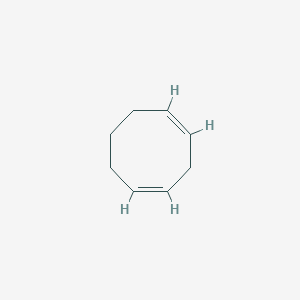
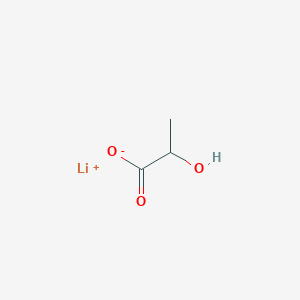
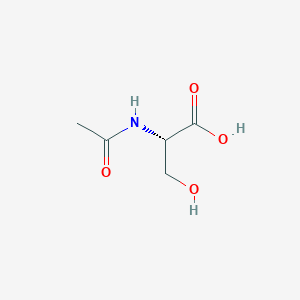
![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol](/img/structure/B93045.png)
